Cas no 2138015-75-3 (2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)

2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid structure
2138015-75-3 structure
商品名:2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid
CAS番号:2138015-75-3
MF:C16H27NO4
メガワット:297.389885187149
CID:6206459
PubChem ID:165485472

2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid
    • 2138015-75-3
    • EN300-1122546
    • 2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
    • インチ: 1S/C16H27NO4/c1-14(2,3)21-13(20)17-11-16(12(18)19)9-15(10-16)7-5-4-6-8-15/h4-11H2,1-3H3,(H,17,20)(H,18,19)
    • InChIKey: OCOLLCZRRBGFFV-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(CNC(=O)OC(C)(C)C)CC2(CCCCC2)C1)=O

計算された属性

  • せいみつぶんしりょう: 297.19400834g/mol
  • どういたいしつりょう: 297.19400834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 411
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1122546-0.1g
2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
2138015-75-3 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1122546-1.0g
2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
2138015-75-3
1g
$1256.0 2023-06-09
Enamine
EN300-1122546-1g
2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
2138015-75-3 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1122546-10.0g
2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
2138015-75-3
10g
$5405.0 2023-06-09
Enamine
EN300-1122546-0.5g
2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
2138015-75-3 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1122546-0.05g
2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
2138015-75-3 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1122546-5.0g
2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
2138015-75-3
5g
$3645.0 2023-06-09
Enamine
EN300-1122546-5g
2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
2138015-75-3 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1122546-2.5g
2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
2138015-75-3 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1122546-10g
2-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.5]nonane-2-carboxylic acid
2138015-75-3 95%
10g
$4852.0 2023-10-26

2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid 関連文献

2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acidに関する追加情報

Research Briefing on 2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid (CAS: 2138015-75-3)

In recent years, the compound 2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid (CAS: 2138015-75-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid moiety make it a versatile intermediate in organic synthesis and drug development. This briefing aims to summarize the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential applications.

The synthesis of 2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as asymmetric catalysis and microwave-assisted synthesis to achieve high enantioselectivity and reduced reaction times. The compound's spirocyclic structure poses synthetic challenges, but recent breakthroughs in ring-closing metathesis and intramolecular cyclization have provided efficient pathways for its production. These advancements are critical for scaling up production for preclinical and clinical studies.

From a biological perspective, 2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid has demonstrated notable activity in modulating specific protein-protein interactions (PPIs). Recent in vitro studies have shown that this compound can selectively inhibit enzymes involved in inflammatory pathways, making it a potential candidate for treating autoimmune diseases. Additionally, its ability to cross the blood-brain barrier has sparked interest in its application for neurodegenerative disorders. Preliminary animal studies have reported reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.

In the context of drug development, this compound serves as a key intermediate for the synthesis of more complex molecules. Its Boc-protected amino group allows for further functionalization, enabling the creation of peptide mimetics and small-molecule inhibitors. Recent patent filings indicate its use in the development of novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The versatility of 2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid underscores its value in medicinal chemistry.

Despite its promise, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent collaborations between academic institutions and pharmaceutical companies aim to overcome these hurdles by leveraging computational modeling and high-throughput screening. These efforts are expected to accelerate the compound's progression into clinical trials.

In conclusion, 2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid (CAS: 2138015-75-3) represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes, combined with its diverse biological activities, position it as a valuable tool for therapeutic development. Continued research and collaboration will be essential to fully realize its potential and address the remaining challenges in its application.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.